molecular formula C26H24N2O4 B11170898 [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl](9H-xanthen-9-yl)methanone

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl](9H-xanthen-9-yl)methanone

Cat. No.: B11170898
M. Wt: 428.5 g/mol
InChI Key: QSVCSPVODJNGRK-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-ylmethanone is a complex organic compound that features a combination of benzodioxole, piperazine, and xanthene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole and piperazine intermediates, which are then coupled with a xanthene derivative under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry or batch processing. These methods are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques like chromatography and recrystallization is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, 4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-ylmethanone is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound is used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-ylmethanone apart from similar compounds is its unique combination of benzodioxole, piperazine, and xanthene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone

InChI

InChI=1S/C26H24N2O4/c29-26(25-19-5-1-3-7-21(19)32-22-8-4-2-6-20(22)25)28-13-11-27(12-14-28)16-18-9-10-23-24(15-18)31-17-30-23/h1-10,15,25H,11-14,16-17H2

InChI Key

QSVCSPVODJNGRK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46

Origin of Product

United States

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